molecular formula C7H13ClFN B2437425 2-Fluoro-6-azaspiro[3.4]octane hydrochloride CAS No. 2288709-37-3

2-Fluoro-6-azaspiro[3.4]octane hydrochloride

Cat. No. B2437425
M. Wt: 165.64
InChI Key: KDVCINFPUXSSBP-UHFFFAOYSA-N
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Description

2-Fluoro-6-azaspiro[3.4]octane hydrochloride is a chemical compound with the CAS number 2288709-37-3 . It has a molecular weight of 165.64 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for 2-Fluoro-6-azaspiro[3.4]octane hydrochloride is 1S/C7H12FN.ClH/c8-6-3-7(4-6)1-2-9-5-7;/h6,9H,1-5H2;1H . This code provides a specific description of the molecular structure of the compound.


Physical And Chemical Properties Analysis

2-Fluoro-6-azaspiro[3.4]octane hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 165.64 .

Scientific Research Applications

Synthesis and Anticonvulsant Activity

Research has shown that derivatives of 2-azaspiro[3.4]octane, such as N-(benzyloxy)-2-azaspiro[4.4]nonane-1,3-dione, exhibit significant anticonvulsant activities. These compounds, including the fluoro and trifluoromethyl substituents, have been tested in various models like the maximal electroshock (MES) test, revealing enhanced anticonvulsant efficacy compared to their analogs (Farrar et al., 1993).

Drug Discovery Modules

Innovative thia/oxa-azaspiro[3.4]octanes have been synthesized to act as multifunctional and structurally diverse modules in drug discovery. These compounds have been developed through robust and economical synthesis routes and could potentially act as novel entities in the pharmaceutical industry (Li, Rogers-Evans, & Carreira, 2013).

Structural Analysis for Drug Design

Structural and conformational analyses of azaspiro compounds, including the 1-oxa-2-azaspiro[2.5]octane derivatives, have been extensively studied using NMR spectroscopy. This research is crucial for understanding the steric and electronic effects of various substituents, which directly impact drug design and development (Montalvo-González & Ariza-Castolo, 2012).

Diverse Synthesis Methods

The synthesis of azaspirocycles, including 5-azaspiro[2.4]heptanes and 5-azaspiro[2.5]octanes, has been explored using multicomponent condensation processes. These methods provide access to a range of functionalized heterocyclic compounds, which are significant in chemistry-driven drug discovery (Wipf, Stephenson, & Walczak, 2004).

Targeted Anticancer Activity

Azaspiro bicyclic hydantoin derivatives have been designed and synthesized, showing promising anti-proliferative effects against various cancer cell lines. These compounds, through their unique structures, have demonstrated potential in cancer treatment, especially in inhibiting VEGF secretion in osteosarcoma cells (Basappa et al., 2009).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-fluoro-6-azaspiro[3.4]octane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12FN.ClH/c8-6-3-7(4-6)1-2-9-5-7;/h6,9H,1-5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDVCINFPUXSSBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12CC(C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-6-azaspiro[3.4]octane hydrochloride

CAS RN

2288709-37-3
Record name 2-fluoro-6-azaspiro[3.4]octane hydrochloride
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